3-(2-Chlorophenyl)propanamide
Description
3-(2-Chlorophenyl)propanamide is an organic compound characterized by a propanamide backbone substituted with a 2-chlorophenyl group at the third carbon. Its molecular formula is C₉H₁₀ClNO, with a chlorine atom at the ortho position of the phenyl ring.
Properties
CAS No. |
134306-93-7 |
|---|---|
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
3-(2-chlorophenyl)propanamide |
InChI |
InChI=1S/C9H10ClNO/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H2,11,12) |
InChI Key |
FYNMXNGAHZKQFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCC(=O)N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)N)Cl |
Synonyms |
BenzenepropanaMide, 2-chloro- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(2-Chlorophenyl)propanamide to structurally related compounds, focusing on substituent effects, synthesis routes, and biological activities.
Substituent Variations on the Phenyl Ring
- This compound’s molecular geometry and spatial arrangement have been analyzed via spectral data .
- Synthesized via the Schotten-Baumann reaction, it achieved high yields (85–90%) and was characterized by NMR and UV spectroscopy .
- This compound’s molecular weight (258.29 g/mol) and synthetic accessibility make it a candidate for further pharmacological screening .
Functional Group Modifications
- N-(2-Chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide :
The pyrazole ring introduces heterocyclic diversity, which is associated with antimicrobial and antioxidant activities. Synthesized via reflux in DMF with K₂CO₃, this compound showed moderate antibacterial activity against Escherichia coli . - 3-[(5Z)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]propanamide: This complex derivative includes thiazolidinone and thiazole moieties, likely targeting enzymes or receptors in inflammatory pathways. Its synthesis involves multi-step reactions, as indicated by the complex structure (C₂₄H₂₀ClN₃O₂S₃) .
Pharmacological Activities
- Antioxidant and Antibacterial Properties: Analogs like 3-[(5-chloropyridin-2-yl)amino]-N-[(phenylcarbamoyl)amino]propanamide demonstrated significant free radical scavenging (IC₅₀ = 12 µM) and reducing power, while others inhibited bacterial growth (Rhizobium radiobacter, Xanthomonas campestris) .
- Anti-inflammatory Potential: Ibuprofen-derived analogs (e.g., N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide) leverage the COX-inhibitory activity of the 4-isobutylphenyl group, suggesting utility in pain management .
Comparative Data Table
Contradictions and Limitations
While chlorine substitution generally enhances lipophilicity and target binding, some derivatives (e.g., 3-chloro-N-ethyl-N-(2-methylphenyl)propanamide) may exhibit reduced solubility, limiting bioavailability . Additionally, biological activity varies significantly with minor structural changes; for example, pyrazole-containing analogs show selective antibacterial effects but lack broad-spectrum efficacy .
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